Ethyl 4-morpholinobenzoate

Physicochemical characterization Solid-state handling Crystallization workflow

Ethyl 4-morpholinobenzoate (CAS 19614-15-4, PubChem CID is a para-substituted benzoate ester bearing a morpholine ring at the 4-position, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. It is classified as an aromatic amine derivative and a morpholinylbenzene building block, widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis rather than as a final bioactive molecule itself.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 19614-15-4
Cat. No. B012629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-morpholinobenzoate
CAS19614-15-4
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
InChIKeyFIZDMLRNYDAKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Morpholinobenzoate (CAS 19614-15-4): Physicochemical Identity and Building-Block Classification for Procurement Decisions


Ethyl 4-morpholinobenzoate (CAS 19614-15-4, PubChem CID 2763462) is a para-substituted benzoate ester bearing a morpholine ring at the 4-position, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is classified as an aromatic amine derivative and a morpholinylbenzene building block, widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis rather than as a final bioactive molecule itself [1]. The compound is a crystalline solid at ambient temperature with an experimentally determined melting point of 86–88 °C (or 82–83 °C as reported in patent literature following recrystallization [2]), and it is commercially available from multiple vendors at standard purities of ≥97–98% with batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Ethyl 4-Morpholinobenzoate Cannot Be Casually Substituted by Methyl, ortho-Isomeric, or Acid Analogs in Research and Industrial Synthesis


Within the morpholinobenzoate class, seemingly minor structural variations—ester alkyl chain length, morpholine ring position, and carboxylic acid protection state—produce discretely different physicochemical profiles that directly impact synthetic utility, intermediate handling, and downstream reactivity [1]. The ethyl ester's experimentally measured melting point (86–88 °C) places it in a distinctly different solid-handling regime compared to the methyl ester analog (m.p. 161–165 °C), which remains solid at temperatures where the ethyl congener would be molten, affecting crystallization, filtration, and drying workflows . More critically, the para-substitution pattern (4-position) fundamentally diverges from the ortho-substituted (2-position) isomer series: the 2-morpholinobenzoic acid scaffold has been established as a validated pharmacophore for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibition with IC₅₀ values in the 3–4 μM range, a property not shared by the 4-substituted isomer [2]. Substituting the ethyl ester with the free carboxylic acid (4-morpholinobenzoic acid, CAS 7470-38-4) removes the ester protecting group and alters the hydrogen-bond donor count from 0 to 1, fundamentally changing solubility, chromatographic behavior, and suitability for subsequent amide coupling or reduction steps [3]. These discretely non-interchangeable properties establish that procurement decisions must be compound-specific and application-driven.

Quantitative Differentiation Evidence for Ethyl 4-Morpholinobenzoate Versus Closest Analogs: A Procurement-Focused Head-to-Head Guide


Melting Point and Thermal Handling Advantage of Ethyl Ester Versus Methyl Ester Analog

Ethyl 4-morpholinobenzoate exhibits an experimentally measured melting point of 86–88 °C , which is approximately 75–79 °C lower than that of its closest alkyl ester analog, methyl 4-morpholinobenzoate (CAS 23676-05-3), which melts at 161–165 °C . This large thermal gap means that at common laboratory heating temperatures (e.g., 100–120 °C), the ethyl ester is fully molten while the methyl ester remains a crystalline solid, directly affecting dissolution, recrystallization solvent selection, and molten-phase reaction protocols.

Physicochemical characterization Solid-state handling Crystallization workflow

Lipophilicity (LogP) and Conformational Flexibility Differentiation from Methyl Ester Congener

Computationally predicted lipophilicity values reveal that ethyl 4-morpholinobenzoate (ACD/LogP = 1.87; XLogP3 estimated ~1.8; EPISuite Log Kow = 2.51) is consistently more lipophilic than methyl 4-morpholinobenzoate (XLogP3-AA = 1.5; ACD/LogP = 1.34) [1]. Additionally, the ethyl ester possesses 4 freely rotating bonds versus 3 for the methyl ester [1], conferring greater conformational flexibility that can influence molecular recognition in target binding and physicochemical properties such as aqueous solubility (estimated at ~207 mg/L for the ethyl ester vs. predicted higher solubility for the methyl congener).

Drug-likeness parameters Lipophilicity Conformational analysis

Patent-Documented Synthesis Yield Benchmarking: Solvent-Free Nucleophilic Aromatic Amination Protocol

US Patent Application 2008/0045708 A1 (Tian, 2008) discloses a solvent-free synthesis of ethyl 4-morpholinobenzoate via direct nucleophilic aromatic substitution of ethyl 4-fluorobenzoate with morpholine (used as both reactant and sole solvent) at 120 °C, achieving an isolated yield of 89% after recrystallization from aqueous ethanol [1]. This 89% yield is comparable to or exceeds the yields of other morpholinylbenzene derivatives reported in the same patent prepared under identical solvent-free conditions (e.g., 4-(4-morpholinyl)benzonitrile: yields varied from 82–94% depending on the leaving group; 4-(4-morpholinyl)benzamide: 94% [1][2]). The one-pot hydrolysis variant starting from ethyl 4-fluorobenzoate yields 4-morpholinobenzoic acid in 90% [1], demonstrating that the ethyl ester serves as a versatile branching intermediate for both ester and acid product streams.

Synthetic methodology Process chemistry Yield optimization

Positional Isomer Differentiation: para (4-) Versus ortho (2-) Morpholine Substitution Dictates Biological Target Engagement

A critical but often overlooked differentiation exists between 4-substituted (para) and 2-substituted (ortho) morpholinobenzoate scaffolds. The 2-morpholinobenzoic acid scaffold has been validated through multiple independent studies as a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), with lead compounds achieving IC₅₀ values of 3–4 μM, surpassing the established inhibitor D609 (IC₅₀ 8.1 μM) [1]. This activity is attributed to chelation of the carboxylic acid moiety to catalytic Zn²⁺ ions in the PC-PLC active site [2]. In contrast, the 4-substituted (para) isomer series—including ethyl 4-morpholinobenzoate—has not been reported as an active PC-PLC pharmacophore. The 4-substituted scaffold serves distinctly different research purposes, primarily as a synthetic intermediate for kinase inhibitor building blocks and benzohydrazide-derived antimicrobial agents [3].

Positional isomerism PC-PLC inhibition Anticancer scaffold

Dihydroorotase Enzyme Inhibition: Quantitative Baseline Activity for the Ethyl Ester

BindingDB reports a single enzyme inhibition data point for ethyl 4-morpholinobenzoate against dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37, measured at a compound concentration of 10 μM [1]. This weak inhibition (only ~5% of the test concentration translates to measurable effect) provides a quantitative baseline that can be compared with structurally related analogs within the same assay system. While this level of inhibition is not pharmacologically meaningful (typical drug-like inhibitors exhibit IC₅₀ values in the nM to low μM range), the data point establishes that the ethyl ester does engage the dihydroorotase active site, albeit weakly, and may serve as a starting scaffold for optimization.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Procurement-Relevant Application Scenarios for Ethyl 4-Morpholinobenzoate Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Kinase Inhibitor Building Block Libraries Requiring para-Morpholinobenzoate Scaffolds

Ethyl 4-morpholinobenzoate is the preferred procurement choice when the synthetic objective requires a para-substituted morpholinobenzoate ester as a protected building block for kinase inhibitor synthesis or fragment-based drug discovery. The ethyl ester's 89% documented synthetic yield under solvent-free conditions [1], combined with its experimentally verified melting point of 86–88 °C that enables convenient solid handling and recrystallization from aqueous ethanol [1], makes it a practical starting material for parallel library synthesis. Its 4 rotatable bonds and ACD/LogP of 1.87 provide a balanced conformational flexibility–lipophilicity profile suitable for fragment linking strategies . Critically, researchers must verify that the para-substitution pattern is required for their target—the ortho (2-) isomer scaffold serves entirely different biological purposes as a PC-PLC inhibitor pharmacophore [2].

Precursor for 4-Morpholinobenzoic Acid via One-Pot Hydrolysis in Process Chemistry Workflows

For laboratories requiring 4-morpholinobenzoic acid (CAS 7470-38-4) as a downstream intermediate for benzohydrazide antimicrobial agents [3] or other carboxylic acid derivatives, the ethyl ester offers a documented one-pot hydrolysis pathway yielding the free acid in 90% isolated yield [1]. This two-step sequence (ester formation at 89% yield followed by hydrolysis at 90% yield) provides an overall yield of ~80% from ethyl 4-fluorobenzoate, representing an efficient procurement strategy where the ethyl ester serves as both a storable, characterizable intermediate and a direct precursor to the acid. The ethyl ester's superior organic solubility (estimated aqueous solubility ~207 mg/L, Log Kow 2.51) facilitates extraction and purification compared to the more polar free acid.

Reference Compound for Dihydroorotase and Pyrimidine Biosynthesis Enzyme Studies

Ethyl 4-morpholinobenzoate has a documented—albeit weak—binding interaction with dihydroorotase (IC₅₀ = 180 μM) [4], making it a potential reference tool or weak-affinity ligand for crystallographic soaking experiments and enzyme mechanistic studies in pyrimidine biosynthesis research. While the compound should not be procured with the expectation of potent enzyme inhibition, its well-defined chemical identity, commercial availability at ≥97% purity with NMR/HPLC/GC certification , and the existence of this singular binding data point make it a suitable starting scaffold for rational optimization programs targeting dihydroorotase or related enzymes in the CAD multifunctional protein complex.

Differentiated Procurement for Morpholinobenzene SAR Studies Requiring Para-Substitution

In structure–activity relationship (SAR) campaigns exploring the effect of morpholine ring position on biological activity, ethyl 4-morpholinobenzoate represents the para-substituted reference compound that is meaningfully distinct from its ortho-isomer counterpart (ethyl 2-morpholinobenzoate, CAS 192817-79-1) . As demonstrated by the PC-PLC inhibitor literature, the 2-substituted scaffold is the active pharmacophore (IC₅₀ 3–4 μM) while the 4-substituted scaffold is inactive against this target [2]. Procurement of both positional isomers as a matched pair enables rigorous SAR exploration, with the para isomer serving as the negative control or alternative scaffold depending on the target biology. The 4-substituted ethyl ester's distinct physicochemical signature (m.p. 86–88 °C, LogP 1.87, 4 rotatable bonds) further distinguishes it from the 2-substituted analog, providing orthogonal differentiation for analytical method development and compound library registration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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